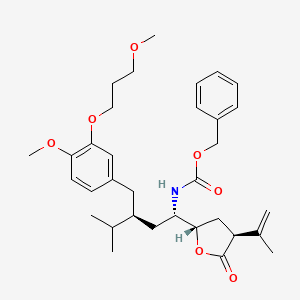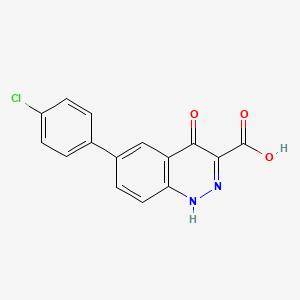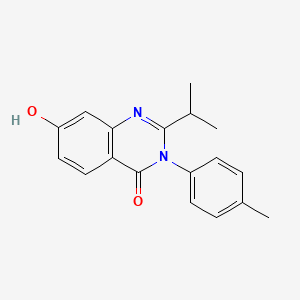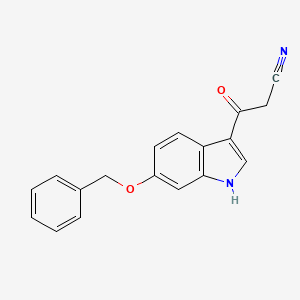
7-bromo-3H-thioxanthen-4(9H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-bromo-3H-thioxanthen-4(9H)-one is a brominated derivative of thioxanthone, a compound known for its photophysical properties. Thioxanthones are widely used in various applications, including as photoinitiators in polymer chemistry and as intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3H-thioxanthen-4(9H)-one typically involves the bromination of thioxanthone. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale bromination processes, with careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
7-bromo-3H-thioxanthen-4(9H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The thioxanthone core can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield various substituted thioxanthones, while oxidation could produce sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 7-bromo-3H-thioxanthen-4(9H)-one can be used as an intermediate in the synthesis of more complex molecules. Its brominated position allows for further functionalization, making it a valuable building block.
Biology and Medicine
Thioxanthone derivatives, including brominated ones, have been studied for their potential biological activities. They may exhibit properties such as antimicrobial, anticancer, or anti-inflammatory effects, although specific studies on this compound would be needed to confirm these activities.
Industry
In industrial applications, this compound could be used as a photoinitiator in polymerization processes, taking advantage of its ability to absorb light and initiate chemical reactions.
Mecanismo De Acción
The mechanism of action of 7-bromo-3H-thioxanthen-4(9H)-one would depend on its specific application. In photoinitiation, the compound absorbs light, leading to an excited state that can initiate polymerization. In biological contexts, the mechanism would involve interactions with molecular targets such as enzymes or receptors, but detailed studies would be required to elucidate these pathways.
Comparación Con Compuestos Similares
Similar Compounds
Thioxanthone: The parent compound, known for its photophysical properties.
9H-Thioxanthen-4-one: A non-brominated derivative with similar core structure.
7-chloro-3H-thioxanthen-4(9H)-one: A chlorinated analogue with potentially different reactivity and applications.
Uniqueness
7-bromo-3H-thioxanthen-4(9H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and properties. This makes it a versatile intermediate for further functionalization and a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C13H9BrOS |
|---|---|
Peso molecular |
293.18 g/mol |
Nombre IUPAC |
7-bromo-3,9-dihydrothioxanthen-4-one |
InChI |
InChI=1S/C13H9BrOS/c14-10-4-5-12-9(7-10)6-8-2-1-3-11(15)13(8)16-12/h1-2,4-5,7H,3,6H2 |
Clave InChI |
BUFVUXRDBQGUKW-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC2=C(C1=O)SC3=C(C2)C=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate](/img/structure/B11834502.png)

![2-[2-[2-(Benzyloxy)ethyl]-6-nitrophenyl]acetic acid](/img/structure/B11834518.png)


![5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11834542.png)




![tert-Butyl (4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B11834592.png)



